molecular formula C8H9N3O2S B13003479 5-cyano-N,N-dimethylpyridine-2-sulfonamide

5-cyano-N,N-dimethylpyridine-2-sulfonamide

Cat. No.: B13003479
M. Wt: 211.24 g/mol
InChI Key: AHBZMSBBSZNAJV-UHFFFAOYSA-N
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Description

5-cyano-N,N-dimethylpyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . It is a derivative of pyridine, characterized by the presence of a cyano group at the 5-position and a sulfonamide group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide typically involves the reaction of 5-cyanopyridine with N,N-dimethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction conditions are optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

5-cyano-N,N-dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-cyano-N,N-dimethylpyridine-2-sulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-cyano-N,N-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-N,N-dimethylpyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-cyano-N,N-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBZMSBBSZNAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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